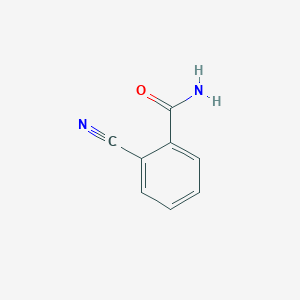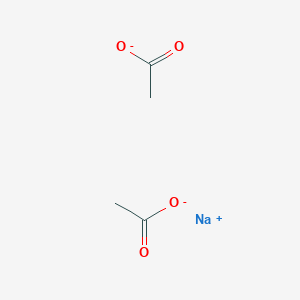
cis-Bidrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Bidrin is an organophosphorus compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group, a methyl group, and a dimethyl phosphate group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bidrin typically involves the reaction of dimethyl phosphite with an appropriate precursor under controlled conditions. One common method involves the use of dimethyl phosphite and a suitable alkene or alkyne precursor in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
cis-Bidrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives.
Scientific Research Applications
Chemistry
In chemistry, cis-Bidrin is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in reactions that form carbon-phosphorus bonds, making it valuable in the synthesis of organophosphorus compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules, such as enzymes and nucleic acids, makes it a useful tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of cis-Bidrin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dimethyl(dimethylamino)phosphine: This compound shares a similar structure but lacks the oxopropenyl group.
Methyltri-n-butylphosphonium dimethyl phosphate: Another related compound with a different alkyl group.
Uniqueness
cis-Bidrin is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
18250-63-0 |
|---|---|
Molecular Formula |
C8H16NO5P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
[(Z)-4-(dimethylamino)-4-oxobut-2-en-2-yl] dimethyl phosphate |
InChI |
InChI=1S/C8H16NO5P/c1-7(6-8(10)9(2)3)14-15(11,12-4)13-5/h6H,1-5H3/b7-6- |
InChI Key |
VEENJGZXVHKXNB-SREVYHEPSA-N |
SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
Isomeric SMILES |
C/C(=C/C(=O)N(C)C)/OP(=O)(OC)OC |
Canonical SMILES |
CC(=CC(=O)N(C)C)OP(=O)(OC)OC |
density |
Relative density (water = 1): 1.216 (15 °C) |
flash_point |
93 °C c.c. |
| 18250-63-0 141-66-2 |
|
physical_description |
YELLOW-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR. |
solubility |
Solubility in water: miscible |
vapor_pressure |
Vapor pressure, Pa at 20 °C: 0.013 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















